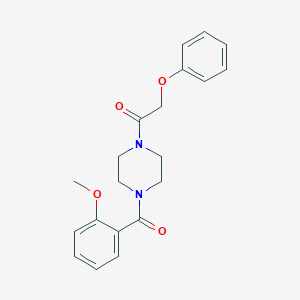![molecular formula C23H30BrN3O B247613 1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247613.png)
1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine, also known as BRL-15572, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit selective affinity towards the serotonin 5-HT1D receptor subtype.
Wirkmechanismus
The mechanism of action of 1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine involves its selective affinity towards the serotonin 5-HT1D receptor subtype. Upon binding to the receptor, this compound inhibits the release of neurotransmitters such as serotonin and noradrenaline, which are implicated in various neurological disorders. This inhibition leads to a decrease in the activity of the central nervous system, resulting in the therapeutic effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to decrease the release of neurotransmitters such as serotonin and noradrenaline, which are implicated in various neurological disorders. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine is its high affinity towards the serotonin 5-HT1D receptor subtype, making it a potential candidate for the treatment of various neurological disorders. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine. One potential direction is the development of more water-soluble analogs of this compound to improve its bioavailability. Another direction is the investigation of the therapeutic potential of this compound in various neurological disorders such as migraine, depression, and anxiety. Additionally, the development of selective ligands for the serotonin 5-HT1D receptor subtype can lead to the discovery of novel therapeutic agents for the treatment of these disorders.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It exhibits selective affinity towards the serotonin 5-HT1D receptor subtype and has been shown to have anxiolytic and antidepressant effects in animal models. The synthesis method of this compound involves the reaction of 1-(3-bromobenzyl)piperidine with 4-(2-methoxyphenyl)piperazine in the presence of a palladium catalyst. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Synthesemethoden
The synthesis of 1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine involves the reaction of 1-(3-bromobenzyl)piperidine with 4-(2-methoxyphenyl)piperazine in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed amination reaction, resulting in the formation of this compound. The synthesis method has been optimized to obtain high yields of pure this compound.
Wissenschaftliche Forschungsanwendungen
1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit selective affinity towards the serotonin 5-HT1D receptor subtype, which has been implicated in various neurological disorders such as migraine, depression, and anxiety. This compound has been shown to have a high affinity for the 5-HT1D receptor subtype, making it a potential candidate for the treatment of these disorders.
Eigenschaften
Molekularformel |
C23H30BrN3O |
|---|---|
Molekulargewicht |
444.4 g/mol |
IUPAC-Name |
1-[1-[(3-bromophenyl)methyl]piperidin-4-yl]-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C23H30BrN3O/c1-28-23-8-3-2-7-22(23)27-15-13-26(14-16-27)21-9-11-25(12-10-21)18-19-5-4-6-20(24)17-19/h2-8,17,21H,9-16,18H2,1H3 |
InChI-Schlüssel |
LXBWZMZKODZREL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC(=CC=C4)Br |
Kanonische SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC(=CC=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247532.png)
![1-[4-(1H-indol-3-ylmethyl)-1-piperazinyl]-2-(2-naphthalenyloxy)ethanone](/img/structure/B247535.png)
![4-({4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol](/img/structure/B247537.png)
![1-[1-(2,3-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B247539.png)
![1-[1-(4-Methoxybenzyl)-4-piperidinyl]azepane](/img/structure/B247540.png)


![1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247547.png)
![1-Phenyl-4-[1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247548.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247549.png)
![4-Bromo-2-({4-[4-(2-hydroxyethyl)piperazin-1-yl]piperidin-1-yl}methyl)phenol](/img/structure/B247550.png)

![1-Benzoyl-4-[([1,1'-biphenyl]-4-yloxy)acetyl]piperazine](/img/structure/B247560.png)
